8-Bromo-2'-deoxyguanosine

DNA Repair Mutagenesis Polymerase Fidelity

DNA polymerase fidelity researchers require lesion-specific probes free of confounding 'action-at-a-distance' mutagenesis. 8-Bromo-2'-deoxyguanosine is the only C8-guanine analog delivering: • Zero adjacent-site misincorporation vs. 8-oxo-dG - unambiguous kinetic data • Single substitution drives complete B→Z-DNA transition (CD-validated) • Sole brominated DNA adduct with defined, polymerase-dependent mutagenic signature Supplied at ≥98% purity; refrigerated global shipping for R&D use.

Molecular Formula C10H12BrN5O4
Molecular Weight 346.14 g/mol
CAS No. 13389-03-2
Cat. No. B1139848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2'-deoxyguanosine
CAS13389-03-2
Synonyms8-Bromo-2’-deoxy-guanosine;  8-Bromo-2’-deoxyguanosine;  NSC 105830; 
Molecular FormulaC10H12BrN5O4
Molecular Weight346.14 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O
InChIInChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1
InChIKeyMKDXZFVCXWXGBQ-VPENINKCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2'-deoxyguanosine Procurement Guide


8-Bromo-2'-deoxyguanosine (8-Br-dG) is a synthetic, organobromine nucleoside analog of 2'-deoxyguanosine (dG), distinguished by a bromine substituent at the C8 position of the guanine base [1]. This C8 bromination introduces significant steric bulk that fundamentally alters the molecule's physicochemical and biological behavior compared to its canonical counterpart [1]. As a member of the purine nucleoside analog class, 8-Br-dG is a crucial tool for investigating DNA structure, polymerase fidelity, and mutagenesis, with its unique properties enabling specific applications where other C8-substituted guanines fail to provide a non-oxidizable, conformationally biased probe [2].

8-Br-dG: Why 8-Oxo-dG or dG Cannot Substitute


C8-substituted guanosine analogs are not functionally interchangeable. 8-Br-dG offers a unique combination of a non-oxidizable, sterically demanding C8-bromo substituent that forces a specific glycosidic conformation (syn) and promotes Z-DNA formation, a property not shared by the common oxidative lesion 8-oxo-dG [1]. Critically, unlike the promutagenic 8-oxo-dG which causes 'action-at-a-distance' mutagenesis at neighboring template sites, 8-Br-dG exhibits a distinct polymerase bypass profile with no detectable misincorporation at adjacent sites [2]. Furthermore, 8-Br-dG is the only brominated DNA adduct (vs. 8-Br-dA or 5-Br-dC) to display lesion-specific mutagenic potential, making it the essential probe for studying inflammation-driven mutagenesis [3]. Substituting unmodified dG or alternative C8-analogs would invalidate experiments designed to isolate the specific effects of steric hindrance, syn-conformational locking, or the unique miscoding signature of this distinct lesion.

8-Br-dG Performance vs. Key Comparators


Polymerase Fidelity: No Action-at-a-Distance Mutagenesis

A critical functional difference is observed during translesion synthesis. When 8-oxo-dG is present in a DNA template, it induces base substitution errors at neighboring, unmodified template sites (a phenomenon termed 'action-at-a-distance' mutagenesis). In a direct comparative experiment, replacing the 8-oxo-dG lesion with 8-Br-dG completely abolished this neighboring-site misincorporation. With the 8-Br-dG template, incorporation of the correct base (dCMP) opposite the lesion was strongly favored, and no detectable misincorporation was observed at adjacent sites [1]. This demonstrates that 8-Br-dG provides a cleaner signal for lesion-specific bypass studies without the confounding variable of neighboring-site mutagenesis.

DNA Repair Mutagenesis Polymerase Fidelity

Syn Conformation and Z-DNA Induction

The bulky bromine atom at the C8 position sterically forces the nucleoside to adopt the high-energy syn glycosidic conformation, a property that is essential for forming left-handed Z-DNA helices. Substituting a single guanine with 8-bromoguanine in an alternating CG decamer oligodeoxynucleotide was sufficient to completely stabilize the Z-form, to the extent that the canonical B-form was no longer observable under the same conditions [1]. In contrast, 8-oxo-dG, with a smaller C8 substituent, does not enforce the syn conformation as rigidly and is less effective at driving the B-to-Z transition. This makes 8-Br-dG a more potent and reliable tool for studies requiring a defined syn-anti conformational switch or Z-DNA stabilization.

DNA Structure Conformational Analysis Z-DNA

Duplex Destabilization vs. Unmodified dG

Incorporation of 8-Br-dG into DNA duplexes results in a significant and quantifiable loss of thermal stability. Melting temperature (Tm) analysis of oligonucleotide duplexes containing a single 8-Br-dG paired with any of the four natural bases revealed that these duplexes were 'much less stable' than their unmodified counterparts [1]. This destabilization is a direct consequence of the steric clash introduced by the C8-bromo group, which distorts standard Watson-Crick base pairing geometry. This property can be exploited to study base pair stability contributions or to design probes where a localized, defined structural perturbation is required.

DNA Hybridization Oligonucleotide Design Thermodynamics

Unique Mutagenic Signature Among Brominated Adducts

A comparative analysis of the three major brominated DNA adducts generated by inflammation revealed that only 8-Br-dG exhibits mutagenic potential. When site-specific templates containing 8-Br-dA or 5-Br-dC were used, human DNA polymerases α, κ, and η bypassed these lesions in an error-free manner with no observable miscoding events [1]. In stark contrast, the 8-Br-dG lesion induced a range of miscoding events, including one-base deletions (4.8% for pol α and 14.2% for pol κ) and base misincorporations (dGMP: 9.5%, dAMP: 8.0%, dTMP: 6.1% for pol κ) [1]. This class-level specificity demonstrates that 8-Br-dG is the essential and only relevant adduct for investigating inflammation-associated G-specific mutagenesis.

Mutagenesis DNA Adducts Polymerase Specificity

8-Br-dG Application Scenarios


Translesion Synthesis Fidelity Studies

Researchers aiming to dissect the fidelity of a DNA polymerase when encountering a bulky C8-guanine lesion should select 8-Br-dG. Its key advantage over the commonly used 8-oxo-dG is the complete absence of confounding 'action-at-a-distance' mutagenesis at neighboring template sites, as proven by direct comparative primer extension assays [1]. This allows for unambiguous interpretation of kinetic and fidelity data attributable solely to the C8-bulky adduct.

Z-DNA Stabilization and Characterization

Investigators requiring a robust method to induce and study Z-DNA structures should use 8-Br-dG-substituted oligonucleotides. Quantitative CD spectroscopy data shows that a single substitution within an alternating CG sequence is sufficient to drive the B-to-Z transition to completion, eliminating the B-form signal entirely [1]. This provides a homogeneous Z-DNA population, crucial for high-resolution structural studies (NMR, X-ray crystallography) and assays of Z-DNA binding proteins.

Inflammation-Driven Mutagenesis Modeling

To model the specific mutagenic consequences of hypobromous acid damage to the genome during chronic inflammation, 8-Br-dG is the only suitable brominated adduct. Evidence clearly shows that 8-Br-dG is uniquely mutagenic among brominated DNA lesions (8-Br-dA and 5-Br-dC are not) [1]. Its defined, polymerase-dependent miscoding profile (e.g., specific deletion and misincorporation frequencies by pols α and κ) makes it an essential tool for validating in vivo mutational spectra and for use in site-directed mutagenesis assays.

Duplex Stability and Base Pairing Perturbation

Scientists studying the thermodynamics of DNA hybridization or the effects of base pair distortion can use 8-Br-dG as a calibrated destabilizing element. Its incorporation is known to significantly decrease the melting temperature (Tm) of a duplex compared to an unmodified dG control [1]. This reproducible, sequence-context-dependent destabilization provides a quantitative benchmark for comparing the impact of other nucleoside modifications or for designing nucleic acid probes with precisely tuned hybridization properties.

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